molecular formula C14H16N4O3S2 B2377664 4-(N,N-dimethylsulfamoyl)-N-(6-(methylthio)pyridazin-3-yl)benzamide CAS No. 1021252-95-8

4-(N,N-dimethylsulfamoyl)-N-(6-(methylthio)pyridazin-3-yl)benzamide

Cat. No.: B2377664
CAS No.: 1021252-95-8
M. Wt: 352.43
InChI Key: AYPAJBMDFQAGCE-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(6-(methylthio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C14H16N4O3S2 and its molecular weight is 352.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

4-(N,N-dimethylsulfamoyl)-N-(6-(methylthio)pyridazin-3-yl)benzamide is involved in the synthesis of various novel pyridine and fused pyridine derivatives, demonstrating its utility in creating compounds with potential biological activities. A study elaborates on the preparation of such derivatives, which were further subjected to in silico molecular docking screenings. These compounds displayed moderate to good binding energies on the target protein, indicating their potential in drug design and molecular interaction studies. Moreover, these newly synthesized compounds showed antimicrobial and antioxidant activities, highlighting their significance in medicinal chemistry and pharmacological research (Flefel et al., 2018).

Microwave-Assisted Condensation Reactions

Another application is in facilitating microwave-assisted condensation reactions, contributing to the development of new chemical entities. A specific example includes the reaction of methyl ketones with dimethylformamide dimethylacetal to produce enaminones, which were then used to create various aryl hydrazones and iminoarylhydrazones. This method not only improves the yields of the products but also reduces the reaction times, showcasing the chemical's role in enhancing synthetic methodologies for developing heterocyclic compounds (Al‐Zaydi & Borik, 2007).

Development of Fused Pyrimidinones and Thienopyrimidine Derivatives

The compound also serves as a precursor in the synthesis of fused pyrimidinones and thienopyrimidine derivatives with potential biological activities. These compounds are synthesized through innovative pathways and have shown promising antimicrobial activity, indicating their potential in the discovery of new therapeutic agents (Bhuiyan et al., 2006).

Anti-Influenza Virus Activity

A noteworthy application includes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which have shown remarkable activity against the avian influenza virus. This discovery opens new avenues for the development of antiviral agents, particularly against strains of the influenza virus that pose significant threats to public health (Hebishy et al., 2020).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(6-methylsulfanylpyridazin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-18(2)23(20,21)11-6-4-10(5-7-11)14(19)15-12-8-9-13(22-3)17-16-12/h4-9H,1-3H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPAJBMDFQAGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.